
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Chemical Reactions Analysis
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . In cancer research, it has been found to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine include:
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Used in the synthesis of herbicides.
2-amino-5-ethyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Biological Activity
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H15N3S with a molecular weight of 185.29 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may influence its biological activity and interaction with cellular targets.
This compound exhibits various biochemical activities:
- Enzyme Interactions : The compound interacts with enzymes and proteins, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit the corrosion of brass in seawater, indicating interactions with metal ions and proteins involved in metal ion transport.
- Antimicrobial Activity : Similar compounds in the thiadiazole class have demonstrated antibacterial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disrupting cellular processes essential for bacterial survival .
Cellular Effects
The effects of this compound on cells include:
- Influence on Cell Signaling : The compound can affect cell signaling pathways that regulate gene expression and metabolism. For example, it may disrupt normal cellular processes reliant on metal ions, leading to altered metabolic fluxes.
- Induction of Apoptosis : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes. This suggests potential applications in cancer therapy .
Molecular Mechanisms
At the molecular level, this compound exerts its effects through several mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, altering their activity. For instance, it has been reported to inhibit topoisomerase enzymes critical for DNA replication.
- Caspase Activation : In apoptotic pathways, the compound may activate caspases (e.g., caspase-3), leading to programmed cell death in cancerous cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
Properties
IUPAC Name |
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOAOGLGXNTWEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.